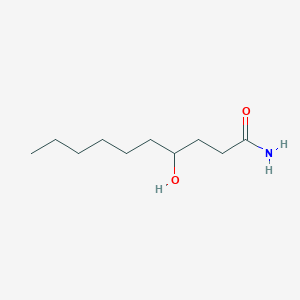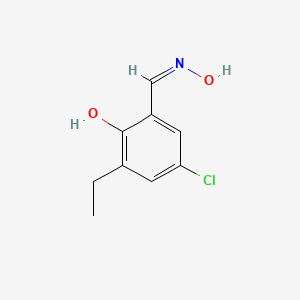
5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom This compound is derived from 5-chloro-3-ethyl-2-hydroxybenzaldehyde, where the aldehyde group is converted to an oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-ethyl-2-hydroxybenzaldehyde oxime typically involves the reaction of 5-chloro-3-ethyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction proceeds as follows:
5-Chloro-3-ethyl-2-hydroxybenzaldehyde+NH2OH⋅HCl→5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime+H2O+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The chloro group in the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its derivatives may have potential as bioactive molecules.
Medicine: Oxime derivatives are known for their medicinal properties, including their use as antidotes for organophosphate poisoning. This compound may serve as a precursor for the synthesis of pharmacologically active oxime derivatives.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It may also be utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-chloro-3-ethyl-2-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-hydroxybenzaldehyde oxime
- 3-Ethyl-2-hydroxybenzaldehyde oxime
- 5-Chloro-3-methyl-2-hydroxybenzaldehyde oxime
Comparison:
- 5-Chloro-3-ethyl-2-hydroxybenzaldehyde oxime is unique due to the presence of both chloro and ethyl groups, which can influence its reactivity and properties.
- 5-Chloro-2-hydroxybenzaldehyde oxime lacks the ethyl group, which may result in different chemical behavior.
- 3-Ethyl-2-hydroxybenzaldehyde oxime lacks the chloro group, which can affect its reactivity towards nucleophiles.
- 5-Chloro-3-methyl-2-hydroxybenzaldehyde oxime has a methyl group instead of an ethyl group, which can lead to variations in steric and electronic effects.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
56911-70-7 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C9H10ClNO2/c1-2-6-3-8(10)4-7(5-11-13)9(6)12/h3-5,12-13H,2H2,1H3/b11-5- |
Clé InChI |
MJXMNZFQFUCVOH-WZUFQYTHSA-N |
SMILES isomérique |
CCC1=C(C(=CC(=C1)Cl)/C=N\O)O |
SMILES canonique |
CCC1=C(C(=CC(=C1)Cl)C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


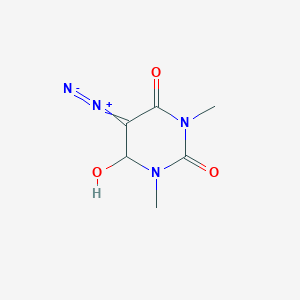
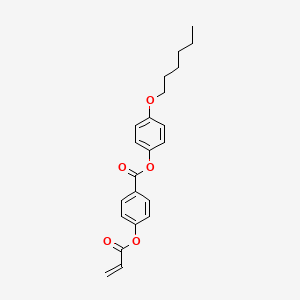
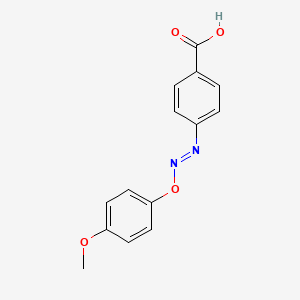


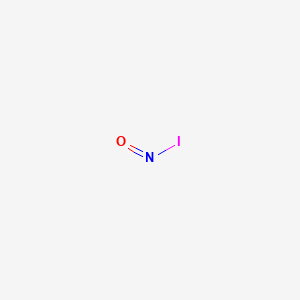
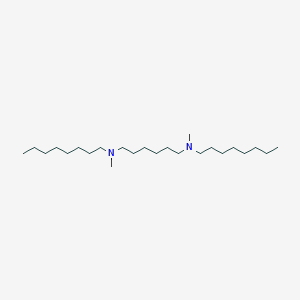
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)

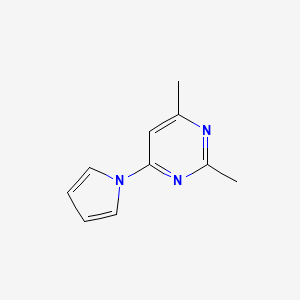


![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
